![molecular formula C18H15NO2S B5659966 2-(2-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5659966.png)
2-(2-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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Overview
Description
Isothiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . They are widely used in medicinal chemistry and organic synthesis due to their unique properties .
Synthesis Analysis
Isothiazoles can be synthesized through various methods. One common method involves the condensation reactions of alkynyl oxime ethers, which enables the synthesis of isothiazoles using cheap and inactive Se powder or Na2S as selenium and sulfur sources .Molecular Structure Analysis
The molecular structure of isothiazoles consists of a five-membered ring with two electronegative heteroatoms in a 1,2-relationship . This unique structure contributes to the reactivity and stability of isothiazoles.Chemical Reactions Analysis
Isothiazoles are known for their reactivity. They can undergo various chemical transformations, including ring metalation, lateral metalation, and utilization in transition metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis
Isothiazoles possess unique physical and chemical properties due to their heterocyclic structure. They are stable under physiological conditions, which makes them useful in various applications .Scientific Research Applications
- Researchers have investigated the antimicrobial properties of this compound. It exhibits inhibitory effects against various microorganisms, including bacteria and fungi. The functional groups attached to the benzothiadiazine ring play a crucial role in its activity .
- The search for antihypertensive agents led to investigations involving this scaffold. Although more studies are required, initial findings indicate potential in regulating blood pressure .
Antimicrobial Activity
Antihypertensive Effects
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-13-6-2-3-7-15(13)12-19-16-10-4-8-14-9-5-11-17(18(14)16)22(19,20)21/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMACKNQATELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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